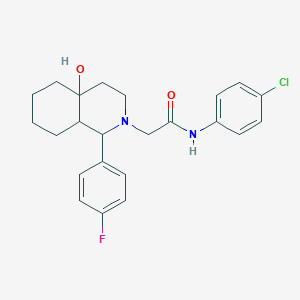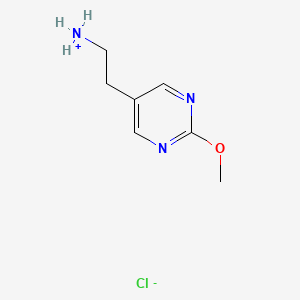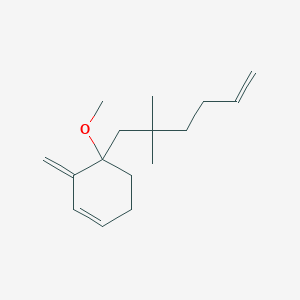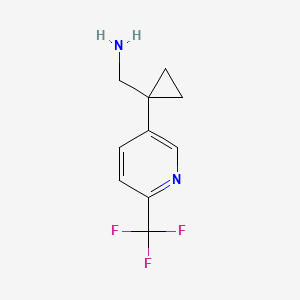
C23H26ClFN2O2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. It is a second-generation antihistamine used to treat allergies. Loratadine is commonly sold under brand names such as Claritin and Claratyne . It is known for its effectiveness in alleviating symptoms of allergic rhinitis and urticaria (hives) without causing significant drowsiness .
準備方法
Synthetic Routes and Reaction Conditions
Loratadine can be synthesized through a multi-step process. One common method involves the following steps :
Starting Material: The synthesis begins with 2-cyanopyridine.
Ritter Reaction: The cyano group is converted to an amide, avoiding nucleophilic attack by n-butyllithium.
Alkylation: Introduction of a halogenated benzene ring via benzyl alkylation.
Cyclization: Restoration of the cyano group and intramolecular cyclization to form a tricyclic heptanone structure using phosphorus oxychloride (POCl3).
McMurry Reaction: Final product formation through the McMurry reaction.
Industrial Production Methods
Industrial production of Loratadine typically involves large-scale application of the above synthetic route with optimization for yield and purity. The process includes rigorous purification steps such as recrystallization to ensure the final product meets pharmaceutical standards .
化学反応の分析
Types of Reactions
Loratadine undergoes various chemical reactions, including:
Oxidation: Conversion to its active metabolite, desloratadine, in the liver.
Reduction: Not commonly involved in its primary metabolic pathway.
Substitution: Halogenation reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Cytochrome P450 enzymes in the liver facilitate the oxidation of Loratadine to desloratadine.
Substitution: Halogenation typically requires halogenating agents like chlorine or bromine under controlled conditions.
Major Products Formed
Desloratadine: The primary active metabolite formed through oxidation.
科学的研究の応用
Loratadine has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying antihistamine synthesis and metabolism.
Biology: Investigated for its effects on histamine receptors and allergic response pathways.
Medicine: Extensively used in clinical trials to evaluate its efficacy and safety in treating allergic conditions.
Industry: Incorporated into various pharmaceutical formulations for over-the-counter allergy relief.
作用機序
Loratadine exerts its effects by selectively inhibiting peripheral histamine H1 receptors . This inhibition prevents histamine from binding to its receptors, thereby reducing allergic symptoms such as sneezing, itching, and runny nose. The molecular targets include histamine H1 receptors located on the surface of cells involved in the allergic response .
類似化合物との比較
Similar Compounds
Cetirizine: Another second-generation antihistamine with similar uses but differing in its chemical structure and pharmacokinetics.
Fexofenadine: Known for its non-sedative properties and used for similar indications as Loratadine.
Uniqueness
Loratadine is unique due to its high selectivity for peripheral H1 receptors, which minimizes central nervous system side effects such as drowsiness . Its long duration of action allows for once-daily dosing, making it convenient for patients .
特性
分子式 |
C23H26ClFN2O2 |
|---|---|
分子量 |
416.9 g/mol |
IUPAC名 |
N-(4-chlorophenyl)-2-[1-(4-fluorophenyl)-4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]acetamide |
InChI |
InChI=1S/C23H26ClFN2O2/c24-17-6-10-19(11-7-17)26-21(28)15-27-14-13-23(29)12-2-1-3-20(23)22(27)16-4-8-18(25)9-5-16/h4-11,20,22,29H,1-3,12-15H2,(H,26,28) |
InChIキー |
ARYCMISIZKOYJP-UHFFFAOYSA-N |
正規SMILES |
C1CCC2(CCN(C(C2C1)C3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-(Pyrazin-2-yl)ethenyl]benzonitrile](/img/structure/B12625087.png)

![2-Amino-5-{[(1H-imidazol-2-yl)amino]methyl}phenol](/img/structure/B12625097.png)

![2-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)ethanamine](/img/structure/B12625109.png)
![2-{2-[4-(Dimethylamino)phenyl]ethenyl}-1,3-benzothiazole-5-carbonitrile](/img/structure/B12625117.png)
![5-(3-Methylphenyl)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B12625121.png)
![4-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6(5H)-ylidene)cyclohexa-2,5-dien-1-one](/img/structure/B12625129.png)
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-(difluoromethyl)-](/img/structure/B12625133.png)


![1-[3-Butoxy-2-(hydroxyimino)-3-oxopropyl]quinolin-1-ium](/img/structure/B12625146.png)
![3-Amino-2-[1-(dimethylamino)prop-2-en-1-yl]cyclohex-2-en-1-one](/img/structure/B12625150.png)

